molecular formula C7H6ClNO4S B1345748 4-Chloro-2-nitrophenyl methyl sulfone CAS No. 2163-97-5

4-Chloro-2-nitrophenyl methyl sulfone

Cat. No.: B1345748
CAS No.: 2163-97-5
M. Wt: 235.65 g/mol
InChI Key: RAXJLPRGSRMIGR-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenyl methyl sulfone is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of phenyl methyl sulfone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitrophenyl methyl sulfone typically involves the nitration of 4-chlorophenyl methyl sulfone. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction can be represented as follows:

4-Chlorophenyl methyl sulfone+HNO34-Chloro-2-nitrophenyl methyl sulfone+H2O\text{4-Chlorophenyl methyl sulfone} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Chlorophenyl methyl sulfone+HNO3​→4-Chloro-2-nitrophenyl methyl sulfone+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrophenyl methyl sulfone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-Chloro-2-aminophenyl methyl sulfone.

    Substitution: Various substituted phenyl methyl sulfones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-nitrophenyl methyl sulfone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitrophenyl methyl sulfone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrophenyl methyl sulfone
  • 4-Methoxy-3-nitrophenyl methyl sulfone
  • 4-Nitrophenyl methyl sulfone

Uniqueness

4-Chloro-2-nitrophenyl methyl sulfone is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring

Biological Activity

4-Chloro-2-nitrophenyl methyl sulfone (C₇H₆ClNO₄S) is an organic compound characterized by the presence of a sulfone group attached to a chlorinated and nitro-substituted phenyl ring. This unique structural arrangement suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C₇H₆ClNO₄S
  • Molecular Weight : 235.64 g/mol
  • Appearance : White to light yellow powder or crystalline solid
  • Melting Point : 123.0 to 127.0 °C

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, particularly reduction processes where the nitro group can be converted into an amino group. This transformation may influence its interaction with biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties, particularly against fungal pathogens such as Candida albicans. Its efficacy in inhibiting fungal growth suggests potential applications in antifungal drug development.

Anti-inflammatory Effects

Preliminary studies have shown that derivatives of compounds similar to this compound possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, related compounds demonstrated significant inhibition of COX-1 and COX-2 activities, which are critical in the inflammatory response:

CompoundIC50 against COX-1 (μM)IC50 against COX-2 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that structurally similar compounds could be explored further for their anti-inflammatory potential, possibly leading to new therapeutic agents.

Case Studies and Research Findings

  • Antifungal Activity Study :
    A study focused on the antifungal properties of various sulfone derivatives found that certain compounds effectively inhibited the growth of Candida albicans. The mechanism was attributed to the disruption of cell membrane integrity and interference with nucleic acid synthesis.
  • Structure-Activity Relationship (SAR) :
    Research has also delved into the SAR of related compounds, revealing that electron-withdrawing groups enhance biological activity against COX enzymes while maintaining low toxicity profiles. This insight is crucial for designing new derivatives with improved efficacy and safety.
  • Toxicity Assessments :
    Toxicological evaluations indicate that while this compound shows promising biological activities, it also possesses acute toxicity risks when ingested or upon skin contact, necessitating careful handling and further safety studies.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-2-nitrophenyl methyl sulfone, and how can reaction conditions be optimized for yield?

  • Answer: A typical synthesis involves the oxidation of the corresponding sulfide precursor (e.g., 4-chloro-2-nitrophenyl methyl sulfide) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in a solvent such as dichloromethane. Reaction optimization includes controlling temperature (ambient to reflux) and reaction time (overnight stirring), as demonstrated in analogous sulfone syntheses . For derivatives like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, acetylation of sulfonamide intermediates with acetic anhydride under reflux conditions is effective, yielding >95% purity after recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

  • Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical. Key signals include the methyl sulfone group (CH3SO2CH_3SO_2-) resonating at ~3.0–3.5 ppm (1^1H) and 40–45 ppm (13^13C). Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO2_2, -Cl) appear downfield (~7.5–8.5 ppm) .
  • IR Spectroscopy: Strong absorption bands for sulfone (-SO2_2-) at ~1150–1300 cm1^{-1} and nitro (-NO2_2) at ~1520–1350 cm1^{-1} confirm functional groups .
  • X-ray Crystallography: Used to resolve intermolecular interactions (e.g., hydrogen bonding between sulfone oxygen and aromatic protons), critical for understanding packing behavior .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

  • Answer: Recrystallization using ethanol or ethyl acetate/hexane mixtures is effective for high-purity isolation (>95%). For complex mixtures, column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) can separate sulfones from byproducts .

Q. What are the recommended storage conditions and handling protocols to ensure stability during experiments?

  • Answer: Store in airtight containers at 0–6°C to prevent degradation. Avoid prolonged exposure to extreme pH (<2 or >10) or high temperatures (>150°C), which may decompose the sulfone group. Use inert atmospheres (N2_2) for sensitive reactions .

Advanced Research Questions

Q. How does the electronic nature of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer: The nitro group (-NO2_2) at the 2-position is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the para position relative to the chloro group. Conversely, the chloro substituent at the 4-position directs nucleophilic attacks to the ortho position. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What strategies can resolve contradictions in reported biological activities of sulfone derivatives like this compound?

  • Answer:

  • Dose-Response Studies: Establish clear concentration-dependent effects (e.g., IC50_{50} values) to differentiate cytotoxic vs. non-toxic thresholds.
  • Metabolic Profiling: Use LC-MS to identify metabolites that may contribute to conflicting results (e.g., oxidation products altering activity).
  • Target Validation: Employ siRNA or CRISPR knockout models to confirm specificity for pathways like HIF-1α or iron-sulfur cluster biogenesis, as seen in methyl sulfone derivatives .

Q. What are the implications of the crystal structure and intermolecular interactions of this compound derivatives on their physicochemical properties?

  • Answer: X-ray crystallography reveals that intermolecular hydrogen bonds (e.g., C–H···O interactions between sulfone oxygen and aromatic protons) enhance thermal stability and solubility in polar solvents. These interactions also influence melting points (e.g., 160–180°C) and bioavailability in drug design .

Q. How can computational methods (e.g., DFT) predict the reactivity or metabolic pathways of this compound in biological systems?

  • Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of metabolic oxidation (e.g., sulfone group). Molecular docking simulations can model interactions with enzymes like cytochrome P450, guiding structure-activity relationship (SAR) studies for anticancer or antimicrobial applications .

Methodological Notes

  • Contradiction Analysis: Conflicting biological data may arise from impurities; always validate purity via HPLC (>98%) before assays .
  • Experimental Design: For hypoxia studies, use controlled oxygen chambers (1–5% O2_2) to replicate tumor microenvironments when testing sulfone derivatives .

Properties

IUPAC Name

4-chloro-1-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXJLPRGSRMIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062227
Record name 4-Chloro-2-nitrophenyl methyl sulfone
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Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-97-5
Record name 4-Chloro-1-(methylsulfonyl)-2-nitrobenzene
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Record name Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro-
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Record name Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro-
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Record name 4-Chloro-2-nitrophenyl methyl sulfone
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Record name 4-chloro-2-nitrophenylmethyl sulphone
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Record name 4-Chloro-2-nitrophenyl methyl sulfone
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